(4-Benzylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone
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Overview
Description
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLFURAN-2-YL)QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLFURAN-2-YL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the piperidine moiety: This step might involve the reaction of a benzylpiperidine derivative with the quinoline-furan intermediate under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of quinoline-furan-quinone derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinoline-furan-quinone derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Quinoline derivatives have shown potential as antibacterial and antifungal agents.
Anticancer Research: Some quinoline compounds are studied for their ability to inhibit cancer cell growth.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLFURAN-2-YL)QUINOLINE would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. The piperidine moiety might enhance binding affinity to certain receptors, while the furan ring could contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-PHENYLQUINOLINE: Similar structure but with a phenyl group instead of a furan ring.
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-ETHYLTHIOPHENE-2-YL)QUINOLINE: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLFURAN-2-YL)QUINOLINE might confer unique electronic properties and reactivity compared to its analogs
Properties
Molecular Formula |
C27H26N2O2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C27H26N2O2/c1-19-11-12-26(31-19)25-18-23(22-9-5-6-10-24(22)28-25)27(30)29-15-13-21(14-16-29)17-20-7-3-2-4-8-20/h2-12,18,21H,13-17H2,1H3 |
InChI Key |
KDTMQSQBHXGJFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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